2-Hydrazineyl-N-methylacetamide dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-Hydrazineyl-N-methylacetamide dihydrochloride involves several steps. One common method includes the reaction of methylacetamide with hydrazine under controlled conditions to form 2-Hydrazineyl-N-methylacetamide. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Chemical Reactions Analysis
2-Hydrazineyl-N-methylacetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
2-Hydrazineyl-N-methylacetamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-Hydrazineyl-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
2-Hydrazineyl-N-methylacetamide dihydrochloride can be compared with other similar compounds, such as:
2-Hydrazino-N-methylacetamide: This compound has a similar structure but lacks the dihydrochloride component.
Dimethylhydrazine dihydrochloride: Another related compound with different substituents and properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C3H11Cl2N3O |
---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2-hydrazinyl-N-methylacetamide;dihydrochloride |
InChI |
InChI=1S/C3H9N3O.2ClH/c1-5-3(7)2-6-4;;/h6H,2,4H2,1H3,(H,5,7);2*1H |
InChI Key |
DGDMDQIQMLZPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNN.Cl.Cl |
Origin of Product |
United States |
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